molecular formula C21H24N4O B4629006 1-(4-methylphenyl)-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

1-(4-methylphenyl)-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4629006
M. Wt: 348.4 g/mol
InChI Key: VDYFTAACUNRANV-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.19501140 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Recent studies have focused on the synthesis and evaluation of novel 1H-1,2,3-triazole-4-carboxamides for their antimicrobial activities. Notably, a series of these compounds, including variants similar to the specified chemical structure, have been synthesized and tested against a range of primary pathogens, including both Gram-positive and Gram-negative bacterial strains, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. Compounds within this series have demonstrated moderate to good antimicrobial activities, highlighting their potential as promising antimicrobial agents. This research emphasizes the selective action of these compounds and their negligible impact on the viability of human cells, such as keratinocytes, indicating their safety profile for further investigation (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, Stoika, 2021).

Cancer Cell Line Inhibition

Another pivotal area of research has been the exploration of 1H-1,2,3-triazole derivatives for their antitumor properties. The synthesis and biological evaluation of these compounds have led to the identification of molecules with significant inhibition effects on the proliferation of cancer cell lines. This showcases the potential utility of 1H-1,2,3-triazole-4-carboxamides in cancer therapy, providing a foundation for the development of novel antitumor agents (Lu, Zhou, Xu, Yue, Ji, Zheng, Jin, 2017).

Anti-5-Lipoxygenase Activity

In the search for new therapeutic agents, the synthesis of 1,2,4-triazole derivatives has been directed towards evaluating their potential as anti-5-lipoxygenase agents. This enzyme plays a critical role in the inflammation process, and its inhibition is of considerable interest in the treatment of various inflammatory diseases. A series of novel pyrazolopyrimidine derivatives, structurally related to 1-(4-methylphenyl)-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and tested for their anti-5-lipoxygenase activities. These efforts have led to the identification of compounds with promising anti-inflammatory properties, highlighting the versatility of the triazole core in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, Ben Jannet, 2016).

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-phenylethyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-3-7-19-20(21(26)22-15-14-17-8-5-4-6-9-17)23-24-25(19)18-12-10-16(2)11-13-18/h4-6,8-13H,3,7,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYFTAACUNRANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.